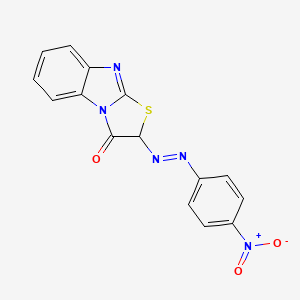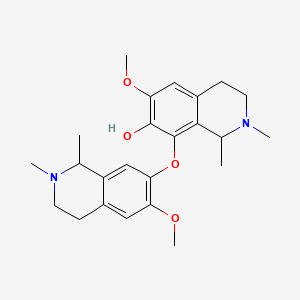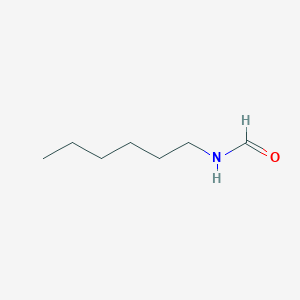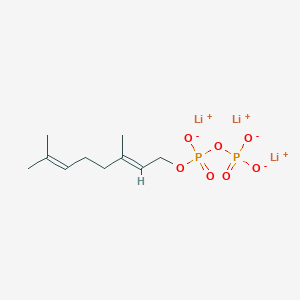
Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester is a synthetic peptide derivative Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester typically involves the stepwise coupling of amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The carboxyl group of glycine is protected, and the amino group of leucine is activated for coupling. The coupling reactions are usually carried out using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for efficiency, yield, and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to remove protecting groups or reduce disulfide bonds.
Substitution: Substitution reactions can introduce new functional groups into the peptide chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield deprotected peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester is used as a model compound for studying peptide synthesis and reactions. It helps in understanding the behavior of peptides under various conditions.
Biology
In biological research, this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and the role of peptides in cellular processes.
Medicine
In medicine, synthetic peptides like this one are explored for their potential therapeutic applications, including as drug candidates for targeting specific diseases or as vaccine components.
Industry
In the industrial sector, peptides are used in the development of new materials, cosmetics, and as additives in food and beverages.
Wirkmechanismus
The mechanism of action of Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, (N-(N-(N-carboxy-L-alanyl)-L-alanyl)-,) N-tert-butyl methyl ester
- Glycine, (N-(N-(N-carboxy-L-valyl)-L-valyl)-,) N-tert-butyl methyl ester
Uniqueness
Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester is unique due to its specific amino acid sequence and the presence of the tert-butyl methyl ester group. This structural uniqueness can influence its stability, solubility, and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
27545-11-5 |
|---|---|
Molekularformel |
C20H37N3O6 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
methyl 2-[[4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]acetate |
InChI |
InChI=1S/C20H37N3O6/c1-12(2)9-14(17(25)21-11-16(24)28-8)22-18(26)15(10-13(3)4)23-19(27)29-20(5,6)7/h12-15H,9-11H2,1-8H3,(H,21,25)(H,22,26)(H,23,27) |
InChI-Schlüssel |
RSJQBWSFSHQLHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)OC)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
